molecular formula C7H4ClF3 B1420906 4-Chloro-2-(difluoromethyl)-1-fluorobenzene CAS No. 63878-72-8

4-Chloro-2-(difluoromethyl)-1-fluorobenzene

Cat. No. B1420906
CAS RN: 63878-72-8
M. Wt: 180.55 g/mol
InChI Key: CUIWMSBGEDMQLZ-UHFFFAOYSA-N
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Description

The compound “4-Chloro-2-(difluoromethyl)aniline” is structurally similar to the one you’re asking about . It has a molecular formula of C7H6ClF2N and a molecular weight of 177.58 .


Synthesis Analysis

Trifluoromethylpyridines, which are structurally similar to your compound, have been synthesized for use in the agrochemical and pharmaceutical industries . The synthesis of these compounds often involves the use of fluorine, which has unique physicochemical properties .


Molecular Structure Analysis

While specific information on the molecular structure of “4-Chloro-2-(difluoromethyl)-1-fluorobenzene” is not available, a related compound, “4-chloro-2-nitroaniline”, has been studied. It was found to have a monoclinic structure .

Scientific Research Applications

Electrochemical Fluorination

The electrochemical fluorination of aromatic compounds, including derivatives similar to 4-Chloro-2-(difluoromethyl)-1-fluorobenzene, has been extensively studied. This process involves the fluorination of halobenzenes and results in the production of various fluorinated compounds. The fluorination process is influenced by factors like cathode potential, the concentration of the compounds in the electrolyte, and the electrolyte composition (Horio et al., 1996).

Organometallic Chemistry

Fluorobenzenes, including compounds structurally related to 4-Chloro-2-(difluoromethyl)-1-fluorobenzene, are increasingly recognized for their role in organometallic chemistry and catalysis. The presence of fluorine reduces π-electron density, making these compounds weakly binding to metal centers and useful as non-coordinating solvents or easily displaced ligands (Pike et al., 2017).

Crystal Structure Analysis

Studies on the crystal structures of fluorobenzenes, including those similar to 4-Chloro-2-(difluoromethyl)-1-fluorobenzene, have revealed insights into C−H···F interactions. These interactions are crucial for understanding the structure-determining intermolecular interactions in various crystal structures (Thalladi et al., 1998).

Spectroscopic Investigation

Spectroscopic studies, such as FTIR and Raman investigations, have been conducted on halogenated fluorobenzenes. These studies are essential for understanding the vibrational properties and molecular structure of compounds like 4-Chloro-2-(difluoromethyl)-1-fluorobenzene (Ilango et al., 2008).

Rotational Spectroscopy

Rotational spectroscopy has been used to study compounds like 1-chloro-4-fluorobenzene, which shares similarities with 4-Chloro-2-(difluoromethyl)-1-fluorobenzene. This technique helps in determining molecular structure, rotational constants, and dipole moments, providing deep insights into the molecular behavior of these compounds (Peebles & Peebles, 2002).

Gas-Phase Reactions

Research on the gas-phase reactions of negative ions with fluorobenzene and difluorobenzene, including studies on acidity and reaction mechanisms, helps understand the chemical behavior of compounds like 4-Chloro-2-(difluoromethyl)-1-fluorobenzene (Matimba et al., 1993).

Biodegradation Studies

Investigations into the biodegradation of difluorobenzenes by microbial strains, such as Labrys portucalensis, provide insights into the environmental fate and potential bioremediation strategies for compounds like 4-Chloro-2-(difluoromethyl)-1-fluorobenzene (Moreira et al., 2009).

properties

IUPAC Name

4-chloro-2-(difluoromethyl)-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIWMSBGEDMQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673314
Record name 4-Chloro-2-(difluoromethyl)-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(difluoromethyl)-1-fluorobenzene

CAS RN

63878-72-8
Record name 4-Chloro-2-(difluoromethyl)-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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